2-Methoxy-5-nitrooxane

Physicochemical profiling Chromatography method development Drug-likeness prediction

2‑Methoxy‑5‑nitrooxane (CAS 645412‑90‑4) is a disubstituted tetrahydropyran derivative bearing a methoxy group at the 2‑position and a nitro group at the 5‑position on the saturated oxane ring. Its molecular formula is C₆H₁₁NO₄, with a molecular weight of 161.16 g·mol⁻¹, a topological polar surface area (PSA) of 64.28 Ų, and a calculated LogP of 0.9378.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 645412-90-4
Cat. No. B12603633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-nitrooxane
CAS645412-90-4
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1CCC(CO1)[N+](=O)[O-]
InChIInChI=1S/C6H11NO4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3
InChIKeyLNGGBEKCGLQXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitrooxane 645412-90-4: Core Physicochemical Identity and Sourcing Baseline


2‑Methoxy‑5‑nitrooxane (CAS 645412‑90‑4) is a disubstituted tetrahydropyran derivative bearing a methoxy group at the 2‑position and a nitro group at the 5‑position on the saturated oxane ring . Its molecular formula is C₆H₁₁NO₄, with a molecular weight of 161.16 g·mol⁻¹, a topological polar surface area (PSA) of 64.28 Ų, and a calculated LogP of 0.9378 . The compound belongs to the class of nitro‑substituted cyclic ethers, which are employed as synthetic intermediates, protecting‑group precursors, and scaffold elements in medicinal and materials chemistry. Unlike its simpler mono‑substituted nitrooxane analogs, the dual methoxy–nitro substitution pattern imparts a distinctive polarity–lipophilicity balance and a unique set of synthetic handles.

Why 2‑Methoxy‑5‑nitrooxane Cannot Be Replaced by Mono‑Substituted Nitrooxanes or De‑Methoxylated Analogs


Simple nitrooxane isomers such as 3‑nitrooxane (CAS 1513588‑78‑7) and 4‑nitrooxane (CAS 1313738‑95‑2) differ fundamentally from 2‑methoxy‑5‑nitrooxane in both physicochemical profile and synthetic utility . The presence of the methoxy substituent raises the PSA by approximately 9 Ų (64.28 vs. 55.05 Ų for 4‑nitrooxane) and shifts the LogP by ≈0.03 log units, altering chromatographic retention, solubility, and membrane‑permeability characteristics . More critically, the methoxy group provides a site for further derivatization—demethylation, nucleophilic displacement, or conversion to a leaving group—that is entirely absent in the parent nitrooxanes. Substituting 2‑methoxy‑5‑nitrooxane with a mono‑nitro or de‑methoxylated analog therefore not only changes the compound's physical behavior in purification and formulation workflows but also eliminates a key synthetic handle required in multi‑step sequences. The quantitative evidence below substantiates why procurement decisions must be compound‑specific.

Quantitative Differentiation Evidence for 2‑Methoxy‑5‑nitrooxane Versus Closest Analogs


Topological Polar Surface Area (PSA) Differentiation: 2‑Methoxy‑5‑nitrooxane vs. 4‑Nitrooxane

The topological polar surface area (PSA) of 2‑methoxy‑5‑nitrooxane is 64.28 Ų, compared with 55.05 Ų for 4‑nitrooxane . This 9.23 Ų increase arises from the additional oxygen atom of the methoxy group and directly impacts chromatographic retention (e.g., reverse‑phase HPLC) and calculated permeability metrics used in early‑stage drug‑discovery triage .

Physicochemical profiling Chromatography method development Drug-likeness prediction

Octanol‑Water Partition Coefficient (LogP) Differentiation: 2‑Methoxy‑5‑nitrooxane vs. 4‑Nitrooxane

The calculated LogP of 2‑methoxy‑5‑nitrooxane is 0.9378, while 4‑nitrooxane exhibits a LogP of 0.9653 . Although the numerical difference appears small (ΔLogP = −0.0275), it reflects the polarity‑enhancing effect of the methoxy oxygen that counterbalances the hydrophobic contribution of the methyl group . This subtle lipophilicity shift influences solvent extraction efficiency, solid‑phase extraction (SPE) recovery, and the compound's partitioning behavior in biphasic reaction systems.

Lipophilicity Solubility prediction Extraction and purification

Dual Functional‑Group Architecture: Synthetic‑Handle Advantage Over Mono‑Substituted Nitrooxane Scaffolds

2‑Methoxy‑5‑nitrooxane uniquely presents two orthogonal reactive sites on the tetrahydropyran core: a methoxy group (capable of demethylation, nucleophilic substitution, or conversion to a sulfonate leaving group) and a nitro group (reducible to a primary amine for amide coupling, reductive amination, or diazotization) . By contrast, 3‑nitrooxane and 4‑nitrooxane possess only the nitro functionality, offering a single derivatization point [1]. This dual‑handle architecture enables sequential orthogonal transformations—for example, nitro reduction to an amine followed by methoxy displacement—without requiring additional protection/deprotection steps.

Organic synthesis Scaffold diversification Protecting‑group strategy

Molecular Weight and Heteroatom Count Differentiation: Impact on Detection and Purification

2‑Methoxy‑5‑nitrooxane has a molecular weight of 161.16 g·mol⁻¹ (C₆H₁₁NO₄), compared with 131.13 g·mol⁻¹ (C₅H₉NO₃) for the unsubstituted nitrooxane isomers [1]. This 30.03 g·mol⁻¹ mass difference—equivalent to a formal CH₂O increment—provides clear separation in mass‑spectrometric detection (ESI‑MS, GC‑MS) and facilitates unambiguous identification in reaction monitoring when mixtures of nitrooxane derivatives are present [1].

Mass spectrometry Preparative HPLC Quality control

Procurement‑Relevant Application Scenarios for 2‑Methoxy‑5‑nitrooxane Based on Quantitative Differentiation


Intermediate for Dual‑Functionalization Scaffold Synthesis in Medicinal Chemistry

2‑Methoxy‑5‑nitrooxane is preferentially selected as a tetrahydropyran scaffold intermediate when the synthetic route requires two sequential orthogonal transformations—for example, nitro reduction to a C5‑amino group followed by C2‑methoxy displacement or demethylation . The dual‑handle architecture eliminates one functional‑group introduction step compared to using 4‑nitrooxane, which would require a separate hydroxylation/methylation sequence to install the second handle. The higher PSA (64.28 Ų) also alters the chromatographic purification profile relative to mono‑nitro analogs, necessitating compound‑specific method parameters that must be validated against the authentic 2‑methoxy‑5‑nitrooxane reference standard .

Physicochemical Reference Standard for Analytical Method Development

The distinct PSA (64.28 Ų), LogP (0.9378), and molecular weight (161.16 g·mol⁻¹) of 2‑methoxy‑5‑nitrooxane provide a well‑defined reference point for developing and validating HPLC, LC‑MS, and GC‑MS methods aimed at separating disubstituted oxane derivatives from their mono‑substituted congeners [1]. The 30 Da mass difference versus 3‑nitrooxane and 4‑nitrooxane ensures baseline mass‑spectrometric resolution, making 2‑methoxy‑5‑nitrooxane a valuable system‑suitability standard in quality‑control laboratories that handle mixtures of nitrooxane intermediates [1].

Precursor for Photolabile Protecting‑Group Chemistry on Saturated Heterocyclic Cores

The 2‑methoxy‑5‑nitro substitution pattern on the tetrahydropyran ring is structurally analogous to the well‑established 2‑methoxy‑5‑nitrophenyl (MNP) photolabile protecting group, which undergoes rapid photolysis with a product quantum yield of approximately 0.2 and a release time constant in the microsecond range [2]. While the photochemical behavior of 2‑methoxy‑5‑nitrooxane itself awaits direct experimental characterization, the electronic similarity of the 2‑methoxy‑5‑nitro motif on a saturated oxane core makes this compound a rational procurement choice for research groups exploring caged compounds with non‑aromatic linkers, where the saturated ring may offer advantages in conformational flexibility, aqueous solubility, or reduced non‑specific binding compared to the aromatic MNP system [2].

Specialty Building Block for Parallel Library Synthesis and Diversity‑Oriented Synthesis

In diversity‑oriented synthesis campaigns, 2‑methoxy‑5‑nitrooxane serves as a compact, bifunctional tetrahydropyran building block amenable to parallel derivatization. Procurement of the authentic compound—rather than a mono‑substituted analog—ensures that both the C2‑methoxy (ether cleavage, Mitsunobu activation, or conversion to halide) and C5‑nitro (reduction, Henry reaction, or Nef reaction) sites are available for diversification in a single synthetic intermediate. The quantitative PSA and LogP differences from 4‑nitrooxane (ΔPSA = +9.23 Ų; ΔLogP = −0.0275) further influence the design of high‑throughput purification protocols, where consistent physicochemical properties across a library scaffold are essential for automated fraction collection and purity assessment .

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